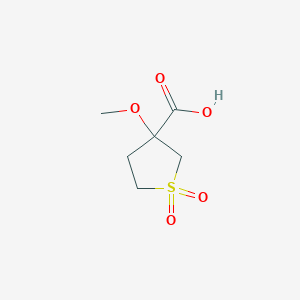

3-Methoxy-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid

Description

3-Methoxy-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid is a sulfone-containing heterocyclic compound featuring a five-membered thiolane ring with two sulfonyl groups (1,1-dioxo) and a methoxy (-OCH₃) substituent at the 3-position.

Properties

IUPAC Name |

3-methoxy-1,1-dioxothiolane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5S/c1-11-6(5(7)8)2-3-12(9,10)4-6/h2-4H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGUSLSSJSXRSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCS(=O)(=O)C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1603109-80-3 | |

| Record name | 3-methoxy-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable thiol with a methoxy-substituted carboxylic acid derivative in the presence of a cyclizing agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 3-Methoxy-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group to a sulfide.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

3-Methoxy-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: The methoxy group in the target compound increases lipophilicity compared to the amino (polar, basic) and fluoro (electronegative, metabolically stable) analogs .

- Acid-Base Properties: The hydrochloride salt in 1,1-dioxo-thiomorpholine-3-carboxylic acid hydrochloride enhances aqueous solubility, advantageous for intravenous formulations . The carboxylic acid group in all compounds enables hydrogen bonding, critical for binding to biological targets.

Research and Application Insights

- Pharmacological Potential: Pyrazole- and thiazinane-containing analogs () are frequently explored in kinase and antimicrobial research due to their heterocyclic diversity. The fluoro analog () may exhibit enhanced bioavailability compared to the methoxy variant due to fluorine’s resistance to oxidative metabolism.

Industrial and Synthetic Utility :

Biological Activity

3-Methoxy-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid is a synthetic compound with notable biological activities. This article explores its properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 3-Methoxy-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid is C₇H₉O₅S. It features a thiolane ring, a methoxy group, and a carboxylic acid group, contributing to its solubility in polar solvents such as water and ethanol. The compound appears as a white crystalline solid with a melting point of 210-212°C .

Antimicrobial Properties

Research indicates that 3-Methoxy-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid exhibits significant antibacterial and antifungal activities. It has been shown to inhibit the growth of various microorganisms, including:

| Microorganism | Activity |

|---|---|

| Escherichia coli | Inhibition observed |

| Pseudomonas aeruginosa | Inhibition observed |

| Candida albicans | Inhibition observed |

These findings suggest its potential use as an antimicrobial agent in clinical settings .

Anti-inflammatory and Antioxidant Effects

In addition to its antimicrobial properties, the compound demonstrates anti-inflammatory and antioxidant effects. These properties may make it beneficial for treating conditions associated with oxidative stress and inflammation. Its mechanisms include:

- Inhibition of inflammatory mediators : The compound may inhibit cytokine production and other inflammatory pathways.

- Reduction of oxidative stress : By scavenging free radicals, it can potentially protect cells from oxidative damage .

The biological activity of 3-Methoxy-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid is primarily attributed to its interaction with specific enzymes and proteins. The sulfone group within the compound can form strong interactions with the active sites of enzymes, leading to inhibition or alteration of their functions. Additionally, the methoxy group may participate in hydrogen bonding, enhancing the stability of the compound's binding to its targets .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that 3-Methoxy-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid effectively inhibited bacterial growth in vitro, suggesting its potential application in developing new antibiotics.

- Anti-inflammatory Research : Another study highlighted its ability to reduce inflammation in animal models of arthritis, indicating possible therapeutic uses for inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.